REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:5]([CH2:17][OH:18])=[N:6][CH:7]=[C:8]([N:10]2[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[N:11]2)[N:9]=1.I[CH3:20].O>CS(C)=O.C(OCC)(=O)C.CCCCCCC>[Cl:3][C:4]1[C:5]([CH2:17][O:18][CH3:20])=[N:6][CH:7]=[C:8]([N:10]2[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[N:11]2)[N:9]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)N1N=C(C=C1C)C)CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
29 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes and at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
a brown solid formed
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
DISSOLUTION
|
Details
|
by re-dissolvation in ethyl acetate
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulphate, filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave the crude material
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)N1N=C(C=C1C)C)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |